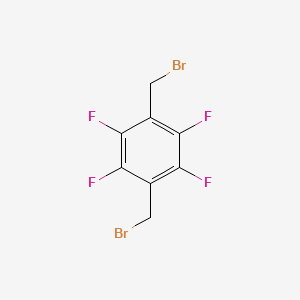

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Description

BenchChem offers high-quality 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBYGXCRADGSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-40-9 | |

| Record name | 776-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. We will delve into its fundamental properties, synthesis, core applications, and safe handling protocols, moving beyond a simple data sheet to provide actionable insights grounded in established scientific principles. The central theme of this compound's utility lies in its identity as a rigid, bifunctional, and electron-deficient linker, making it a valuable tool in medicinal chemistry and materials science.

Section 1: Core Properties and Identification

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a halogenated aromatic compound distinguished by a heavily fluorinated benzene core and two reactive bromomethyl groups at the para positions. This unique structure imparts specific steric and electronic properties that are highly sought after for creating robust molecular architectures.

The Chemical Abstracts Service (CAS) has assigned the number 776-40-9 to this compound.[][2][3][4]

Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 776-40-9 | [][3] |

| Molecular Formula | C₈H₄Br₂F₄ | [] |

| Molecular Weight | 335.92 g/mol | [][5] |

| Appearance | Solid | |

| Melting Point | 103-106 °C | [6] |

| IUPAC Name | 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | [][5] |

| Synonyms | 2,3,5,6-Tetrafluorodibenzylbromide | [] |

| InChI Key | WTBYGXCRADGSLY-UHFFFAOYSA-N | [][5] |

| SMILES | C(Br)C1=C(F)C(F)=C(CBr)C(F)=C1F | [][3][5] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of bromomethyl-substituted benzene derivatives is a cornerstone of synthetic organic chemistry. While multiple routes can be envisioned, a common and effective strategy involves the bromomethylation of the corresponding aromatic precursor, in this case, 1,2,4,5-tetrafluorobenzene.

A plausible and field-proven approach is adapted from the synthesis of analogous compounds. This reaction proceeds via an electrophilic substitution mechanism where a formaldehyde equivalent and hydrogen bromide generate a reactive electrophile that attacks the electron-rich (relative to the attacking species) aromatic ring. The fluorine atoms are strongly deactivating; however, the reaction can be driven to completion under forcing conditions.

Illustrative Synthesis Workflow

Caption: Generalized workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Paraformaldehyde & HBr: This combination serves as an in-situ source of the bromomethylating agent. Paraformaldehyde thermally depolymerizes to formaldehyde, which is then activated by the strong acid (HBr) to form a highly reactive hydroxymethyl cation or a related species, which is subsequently converted to the bromomethyl electrophile.

-

Glacial Acetic Acid: It is a polar protic solvent that is relatively stable to the harsh reaction conditions and can effectively dissolve the reactants.

-

Heat: The significant electron-withdrawing effect of the four fluorine atoms deactivates the benzene ring towards electrophilic attack. Elevated temperatures are therefore necessary to provide the activation energy required for the reaction to proceed at a reasonable rate.

Section 3: Core Applications in Drug Discovery and Materials Science

The true value of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene lies in its role as a bifunctional linker. The two bromomethyl groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles, particularly soft nucleophiles like thiols.

Peptide Stapling for Therapeutic Development

A primary application in drug development is "peptide stapling." Many therapeutic peptides are limited by poor metabolic stability and an inability to maintain their bioactive conformation. Stapling involves introducing a covalent brace to lock the peptide into its desired secondary structure (e.g., an α-helix).

This compound is an ideal stapling reagent for peptides containing two cysteine residues. The thiol side chains of the cysteines act as nucleophiles, displacing the bromide ions to form two stable thioether bonds.

Why this linker is superior:

-

Rigidity: The benzene ring provides a rigid, defined linker that restricts the conformational freedom of the peptide backbone more effectively than flexible alkyl linkers.

-

Fluorination: The tetrafluorinated core introduces several beneficial properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the linker resistant to metabolic degradation.

-

Modulated Electronics: The electron-withdrawing fluorine atoms can influence the chemical environment, potentially enhancing binding interactions or altering the pKa of nearby residues.

-

Hydrophobicity: The fluorinated core can increase the overall hydrophobicity of the peptide, which can improve cell permeability.[7]

-

This methodology has been successfully applied using similar bis(bromomethyl)aryl linkers to create stabilized peptides for various therapeutic targets, including the p53 pathway in cancer therapy.[8]

Caption: Cysteine-reactive stapling of a peptide using the title compound.

Other Applications

-

Liquid Crystals: The rigid, well-defined geometry makes it a valuable building block for synthesizing liquid crystalline materials used in display technologies.[7]

-

Advanced Polymers: It can be used as a cross-linking agent or monomer to prepare polymers with high thermal stability and chemical resistance due to the fluorinated core.[7]

Section 4: Experimental Protocol: Thiol-Alkylation for Peptide Stapling

This protocol provides a self-validating system for the stapling of a generic, cysteine-containing peptide.

Objective: To covalently link two cysteine residues within a peptide sequence using 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.

Materials:

-

Cysteine-containing peptide (purified, lyophilized)

-

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS 776-40-9)

-

Ammonium bicarbonate buffer (e.g., 50 mM, pH 7.8)

-

Acetonitrile (ACN), HPLC grade

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Trifluoroacetic acid (TFA)

-

Reverse-Phase HPLC system for purification

-

Mass Spectrometer (e.g., LC-MS or MALDI-TOF) for analysis

Methodology:

-

Peptide Preparation: Dissolve the lyophilized peptide in the ammonium bicarbonate buffer to a final concentration of ~1 mg/mL. Rationale: A slightly basic pH ensures the cysteine thiol groups are sufficiently deprotonated to the more nucleophilic thiolate form, facilitating the reaction.

-

Reagent Preparation: Prepare a stock solution of the linker in a minimal amount of DMF or DMSO (e.g., 10 mg/mL). Rationale: The linker has poor aqueous solubility; a co-solvent is necessary.

-

Reaction Setup: While stirring the peptide solution, add 1.0 to 1.1 molar equivalents of the linker solution dropwise. Rationale: A slight excess of the linker can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by taking small aliquots, quenching with an acid like formic acid, and analyzing via LC-MS. Rationale: The reaction should be monitored to determine the optimal endpoint and prevent potential over-alkylation or degradation.

-

Quenching: Once the reaction is complete (as determined by the disappearance of starting material and appearance of the desired product mass), quench the reaction by adding a small amount of a thiol scavenger like β-mercaptoethanol or by acidifying the mixture with 0.1% TFA.

-

Purification (Self-Validation): Purify the stapled peptide from unreacted starting materials and byproducts using preparative Reverse-Phase HPLC. Rationale: HPLC purification is essential to isolate the desired product to a high degree of purity required for subsequent biological assays.

-

Analysis (Self-Validation): Confirm the identity of the purified product by Mass Spectrometry. The observed mass should correspond to the calculated mass of the stapled peptide. Rationale: Mass spectrometry provides definitive confirmation that the covalent modification has occurred as intended.

Section 5: Safety, Handling, and Storage

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

| GHS Pictogram | Hazard Class | Hazard Statement | Source(s) |

ngcontent-ng-c3402157373="" class="ng-star-inserted"> | Skin Corrosion / Eye Damage | H314: Causes severe skin burns and eye damage. | [9][10] |

| Corrosive to metals | H290: May be corrosive to metals. | [10] |

Precautionary Statements (Selected): P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338.[10]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6][10][11][12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11][13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11][13]

-

Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH-approved respirator. Do not breathe dust or vapors.[11][13]

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

Section 6: Conclusion

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is more than just a chemical intermediate; it is an enabling tool for innovation. Its combination of bifunctionality, structural rigidity, and the unique electronic properties imparted by its tetrafluorinated core makes it exceptionally valuable for constructing robust, high-performance molecules. For drug development professionals, its application in peptide stapling offers a direct route to enhancing the therapeutic potential of peptide-based candidates. For materials scientists, it provides a building block for novel polymers and liquid crystals with enhanced stability. Proper understanding of its reactivity and adherence to strict safety protocols are paramount to harnessing its full potential in the laboratory.

References

-

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | MySkinRecipes. [Link]

-

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | PubChem. [Link]

-

Safety Data Sheet for 1,4-Bis(bromomethyl)benzene | ChemSupply. [Link]

-

Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2 | De Gruyter. [Link]

-

Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation | PMC. [Link]

Sources

- 2. 1,4-bis(broMoMethyl)-2,3,5,6-tetrafluorobenzene, CasNo.776-40-9 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | C8H4Br2F4 | CID 13542011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene [myskinrecipes.com]

- 8. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 776-40-9|1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene|BLD Pharm [bldpharm.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, a pivotal fluorinated building block in advanced materials science and organic synthesis. This document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis via radical bromination. The core of this guide focuses on the scientific rationale for its use, particularly the profound electronic effects of the perfluorinated aromatic core on the reactivity of its benzylic bromide groups. A detailed experimental protocol for its application as a monomer in the synthesis of photoluminescent polymers is provided, illustrating its practical utility for researchers, chemists, and professionals in drug development and materials science.

Core Physicochemical Properties and Identification

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a crystalline solid that serves as a rigid and highly functionalized linker in chemical synthesis. The defining features of this molecule are its two reactive bromomethyl groups positioned opposite each other on a perfluorinated benzene ring. This unique structure imparts a combination of high reactivity at the benzylic positions with the chemical and thermal stability characteristic of fluorinated aromatic systems.

The molecular weight of this compound is a fundamental parameter for all stoichiometric calculations in synthesis and material formulation. The precise molecular weight is 335.92 g/mol .[1][2] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 335.92 g/mol | [1][2] |

| Molecular Formula | C₈H₄Br₂F₄ | [1] |

| CAS Number | 776-40-9 | [1] |

| IUPAC Name | 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | [2] |

| Melting Point | 126 °C | [1] |

| Physical Form | Solid | |

| SMILES | C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br | [1] |

| InChI Key | WTBYGXCRADGSLY-UHFFFAOYSA-N | [1] |

Note: Some commercial suppliers report a lower melting point; however, the value of 126 °C is reported in peer-reviewed literature following careful purification and structural confirmation by X-ray diffraction.[1]

The Scientific Rationale: Impact of Perfluorination on Reactivity

The strategic value of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene lies in the profound electronic influence of its tetrafluorinated phenyl core. Understanding this is key to appreciating its utility over its non-fluorinated analogue, α,α'-dibromo-p-xylene.

-

Inductive Effect: Fluorine is the most electronegative element, and the cumulative inductive effect of four fluorine atoms strongly withdraws electron density from the aromatic ring. This makes the ring electron-deficient.

-

Benzylic Position Activation: The electron-withdrawing nature of the perfluorinated ring enhances the electrophilicity of the benzylic carbons. This can influence the kinetics of nucleophilic substitution reactions at the bromomethyl groups, which are the primary sites of reactivity for this molecule.

-

Enhanced Stability: Perfluorination of aromatic rings is a well-established strategy for increasing the thermal and oxidative stability of molecules.[1] This property is conferred to the polymers and materials synthesized from this building block.

-

Modulation of Electronic Properties: In the context of materials science, substituting C-H bonds with C-F bonds effectively lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1] This tuning of the electronic band gap is critical for developing materials for applications in electronics, such as light-emitting diodes (LEDs), where it can improve charge injection and device stability.[1]

The logical relationship between the molecule's structure and its resulting properties is visualized below.

Caption: Structure-Property-Application relationship for the title compound.

Authoritative Synthesis Protocol

The synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is reliably achieved through the free-radical bromination of the benzylic methyl groups of 2,3,5,6-tetrafluoro-p-xylene. This method leverages a radical initiator to facilitate the selective substitution of hydrogen atoms with bromine at the positions adjacent to the aromatic ring.

The workflow below is based on the successful synthesis reported by Gan et al. (2001).[1][3]

Caption: Workflow for the synthesis of the title compound via radical bromination.

Step-by-Step Methodology

Materials:

-

2,3,5,6-Tetrafluoro-p-xylene (starting material)

-

N-Bromosuccinimide (NBS) (brominating agent)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)[4]

-

Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) (solvent)[4]

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,3,5,6-tetrafluoro-p-xylene and the solvent (e.g., CHCl₃).[3]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (slightly more than 2 molar equivalents) and a catalytic amount of the radical initiator (AIBN).[3]

-

Causality: NBS is used as the bromine source for free-radical reactions. It is a crystalline solid that is easier and safer to handle than liquid bromine. AIBN initiates the reaction upon heating by decomposing into nitrogen gas and cyanoisopropyl radicals, which then abstract a hydrogen from the benzylic methyl group to start the chain reaction.

-

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask. The reaction is typically run for several hours (e.g., 15 hours).[3]

-

Trustworthiness: The reaction is self-validating as the initiator will only generate radicals at elevated temperatures, ensuring the reaction proceeds under controlled conditions. The reflux ring prevents solvent loss.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate, containing the desired product, is washed with water to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Product: The resulting crude solid is purified by recrystallization (e.g., from ethanol or a hexane/chloroform mixture) to yield pure 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene as a crystalline solid.[1]

Application in Polymer Synthesis: Poly(2,3,5,6-tetrafluorophenylenevinylene)

A prime example of this compound's utility is in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs). Gan et al. (2001) utilized it as a key monomer to prepare Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) via the bromine precursor route.[1]

Experimental Protocol: Synthesis of PTFPV

This protocol demonstrates a dehydrobromination polymerization, where a strong base is used to eliminate HBr from the monomer, forming vinyl linkages and extending the polymer chain.

Materials:

-

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (Monomer)

-

Potassium tert-butoxide (strong, sterically hindered base)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

Protocol:

-

Monomer Solution: Dissolve the purified 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene monomer in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: An inert atmosphere is critical because the anionic intermediates in the polymerization are sensitive to oxygen and moisture. Anhydrous solvent is required to prevent quenching of the strong base.

-

-

Base Addition: Cool the solution (e.g., in an ice bath) and slowly add a solution of potassium tert-butoxide in THF. A color change is typically observed as the polymerization begins.

-

Trustworthiness: Slow addition of the base at a low temperature helps to control the reaction rate and dissipate heat, leading to a more controlled polymerization and potentially higher molecular weight polymer.

-

-

Polymerization: Allow the reaction to stir at low temperature and then warm to room temperature, continuing for several hours to ensure high conversion.

-

Precipitation & Isolation: Pour the reaction mixture into a non-solvent, such as methanol. The PTFPV polymer, being insoluble in methanol, will precipitate out.

-

Purification: Collect the polymer by filtration, wash it repeatedly with methanol to remove unreacted monomer and salts, and dry it under vacuum. The resulting PTFPV is a photoluminescent material that emits green-blue light, making it suitable for use in LED devices.[1]

Safety and Handling

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a reactive chemical intermediate and should be handled with appropriate care.

-

Irritant: This compound is expected to be an irritant to the skin, eyes, and respiratory system.

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

With a molecular weight of 335.92 g/mol , 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is far more than a simple organic halide. It is a sophisticated molecular tool whose perfluorinated core provides enhanced stability and unique electronic properties. Its utility as a monomer for creating advanced photoluminescent polymers has been demonstrated in the scientific literature, underscoring its importance as a building block for next-generation materials. The protocols and scientific rationale presented in this guide provide researchers with the foundational knowledge to confidently and effectively incorporate this versatile compound into their synthetic and materials development programs.

References

-

Gan, L. H., Wang, Y. M., Xu, Y., & Gan, Y. (2001). Synthesis and Characterization of Poly(2,3,5,6-tetrafluorophenylenevinylene): A Revisit. Macromolecules, 34(21), 7235–7239.

-

BOC Sciences. (n.d.). Benzene,1,4-bis(bromomethyl)-2,3,5,6-tetrafluoro-. Retrieved January 7, 2026, from

-

Defense Technical Information Center. (1992). Enhanced Superconductors.

-

Aitken, R. A., & Raut, S. V. (2000). Fluorinated molecules relevant to conducting polymer research. Journal of Fluorine Chemistry, 102(1-2), 255-260.

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. National Center for Biotechnology Information. Retrieved January 7, 2026, from

Sources

An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a versatile fluorinated building block of significant interest in organic synthesis, materials science, and medicinal chemistry. Its rigid, electron-deficient tetrafluorinated aromatic core, combined with two reactive benzylic bromide functionalities, makes it a valuable precursor for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity, and applications, with a focus on its utility in the development of novel materials and as a specialized linker in drug discovery.

Core Chemical and Physical Properties

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a white crystalline solid at room temperature. The presence of the highly electronegative fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity.

| Property | Value | Source(s) |

| CAS Number | 776-40-9 | [1] |

| Molecular Formula | C₈H₄Br₂F₄ | [1] |

| Molecular Weight | 335.92 g/mol | [1][] |

| Melting Point | 103-106 °C | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in many organic solvents | [4] |

| IUPAC Name | 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | [1] |

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single sharp singlet for the four equivalent benzylic protons (-CH₂Br). The chemical shift of this peak would likely appear in the region of 4.5-4.8 ppm in CDCl₃, influenced by the deshielding effect of the adjacent bromine atoms and the fluorinated aromatic ring. For comparison, the benzylic protons of the non-fluorinated analog, 1,4-bis(bromomethyl)benzene, appear as a singlet at approximately 4.48 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. One would expect to see a signal for the benzylic carbons (-CH₂Br) around 20-30 ppm. The aromatic region would display signals for the fluorinated carbons, with their chemical shifts and multiplicities dictated by C-F coupling.

2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the elemental composition of the molecule. For 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, electron ionization (EI) mass spectrometry would be expected to show:

-

Molecular Ion Peak (M⁺): A characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance). This would result in peaks at m/z values corresponding to [C₈H₄⁷⁹Br₂F₄]⁺, [C₈H₄⁷⁹Br⁸¹BrF₄]⁺, and [C₈H₄⁸¹Br₂F₄]⁺.

-

Fragment Ions: Common fragmentation patterns would include the loss of one or both bromine atoms, leading to significant peaks at [M-Br]⁺ and [M-2Br]⁺. The NIST WebBook shows a mass spectrum for the non-fluorinated analog, 1,4-bis(bromomethyl)benzene, which displays a prominent molecular ion peak and a base peak corresponding to the loss of a bromine atom.

Synthesis and Reactivity

3.1. Synthetic Pathway

A reliable synthetic route to 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene starts from the commercially available 1,2,4,5-tetrafluorobenzene. The synthesis involves a two-step process: hydroxymethylation followed by bromination.

3.2. Detailed Experimental Protocols

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

This protocol is adapted from a patented procedure for the synthesis of the diol precursor.

-

Reaction:

-

In a suitable reaction vessel, a mixture of 1,2,4,5-tetrafluorobenzene, paraformaldehyde, sulfuric acid, and zinc chloride is prepared.

-

Chlorosulfonic acid is added dropwise to the stirred mixture at a controlled temperature.

-

After the addition is complete, the reaction is stirred for several hours at a slightly elevated temperature.

-

The reaction mixture is then cooled and filtered to collect the intermediate, 2,3,5,6-tetrafluoro-1,4-benzenedibenzylchloride.

-

The intermediate is then hydrolyzed by refluxing with a mixture of an alkali (e.g., sodium hydroxide), water, and ethanol.

-

After the hydrolysis is complete, the product, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, is isolated.

-

-

Causality: The initial step is a chloromethylation of the electron-rich (relative to more fluorinated benzenes) 1,2,4,5-tetrafluorobenzene. The subsequent hydrolysis is a nucleophilic substitution of the benzylic chlorides by hydroxide ions to yield the diol.

Step 2: Bromination of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

This is a general protocol for the bromination of alcohols using phosphorus tribromide (PBr₃), which is applicable to the diol intermediate.[5][6]

-

Reaction:

-

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

Phosphorus tribromide (PBr₃) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford pure 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.

-

-

Causality: The lone pair of electrons on the oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction, leading to the formation of the alkyl bromide with inversion of configuration at the carbon center.[6]

3.3. Reactivity

The two benzylic bromide groups are excellent leaving groups, making 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene highly reactive towards a variety of nucleophiles. This allows for the facile introduction of the tetrafluorinated benzene core into larger molecules through nucleophilic substitution reactions. Common nucleophiles include phenols, thiols, amines, and carbanions.

Applications in Research and Development

4.1. Synthesis of Cyclophanes

A significant application of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is in the synthesis of [n.n]paracyclophanes. These are strained macrocyclic compounds containing two aromatic rings linked by aliphatic chains. The fluorinated benzene ring in these structures can impart unique electronic and conformational properties.

4.2. Liquid Crystals

The rigid and polarizable nature of the tetrafluorobenzene core makes this compound a valuable building block in the synthesis of liquid crystals. By reacting it with various phenols, mesogenic molecules with desirable properties for display technologies can be constructed.

4.3. Drug Development and Medicinal Chemistry

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[9]

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[5][7]

-

Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein targets, potentially increasing the potency of a drug.[10]

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene can serve as a rigid linker to connect two pharmacophoric groups, with the fluorinated ring providing a means to fine-tune the overall properties of the molecule.

Safety and Handling

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a highly valuable and versatile building block for advanced organic synthesis. Its unique combination of a rigid, electron-deficient aromatic core and two reactive benzylic bromide functionalities provides a gateway to a wide range of complex molecules with applications in materials science and drug discovery. The synthetic protocols and reactivity patterns described in this guide offer a solid foundation for researchers and scientists to explore the full potential of this important fluorinated compound.

References

[3] Echemi. (2024, April 30). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. [11] Supporting information - The Royal Society of Chemistry. (n.d.). [1] PubChem. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. [5] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [7] ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry | Request PDF. [8] Li, X. (2015). Fluorine in drug design: a case study with fluoroanisoles. [9] ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [12] BLDpharm. (n.d.). 776-40-9|1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. [6] Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [10] PubMed. (2004, May 3). Fluorine in medicinal chemistry. [13] Hua, D. H., et al. (2021). SYNTHESIS template v2.0. [14] ResearchGate. (2025, August 6). (PDF) [1n]Paracyclophanes. [] BOC Sciences. (n.d.). CAS 776-40-9 Benzene,1,4-bis(bromomethyl)-2,3,5,6-tetrafluoro-. [15] Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [16] NIST WebBook. (n.d.). 1-Bromo-2,3,5,6-tetrafluorobenzene. Sigma-Aldrich. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | 776-40-9. [4] Benchchem. (n.d.). Application Notes and Protocols: 4,6-Bis(chloromethyl)-m-xylene in Organic Synthesis. [17] MDPI. (n.d.). 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine).

Sources

- 1. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | C8H4Br2F4 | CID 13542011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine in drug design: a case study with fluoroanisoles. (2015) | Li Xing | 122 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 776-40-9|1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene|BLD Pharm [bldpharm.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. researchgate.net [researchgate.net]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. 1-Bromo-2,3,5,6-tetrafluorobenzene [webbook.nist.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Introduction: The Structural and Synthetic Value of a Fluorinated Building Block

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique architecture, featuring a perfluorinated benzene core flanked by two reactive bromomethyl groups, imparts a combination of chemical stability and versatile reactivity.[1][2] The electron-withdrawing nature of the four fluorine atoms enhances the stability of the aromatic ring and modulates the reactivity of the benzylic bromide leaving groups. This makes the molecule a valuable linker and a foundational building block for constructing complex molecular frameworks with tailored electronic and structural properties.[1][2]

This guide provides a comprehensive overview of the core physical properties of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, details the rigorous experimental protocols for their validation, and offers insights into the practical implications of these properties for its application in research and development.

Core Physical and Chemical Identifiers

A consistent and accurate understanding of a compound's fundamental identifiers is the bedrock of reproducible science. The following table summarizes the key identification and physical property data for 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.

| Property | Value | Source(s) |

| IUPAC Name | 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | [3][4] |

| CAS Number | 776-40-9 | [3][5][6] |

| Molecular Formula | C₈H₄Br₂F₄ | [1][3][] |

| Molecular Weight | 335.92 g/mol | [3][][8] |

| Appearance | Solid | [4] |

| Melting Point | 103-106 °C | [5][6] |

| Boiling Point | 293.4 ± 35.0 °C (Predicted) at 760 mmHg | [6] |

| InChI Key | WTBYGXCRADGSLY-UHFFFAOYSA-N | [3][4] |

Note on Property Variance: It is not uncommon for physical properties like melting point to show slight variations between suppliers. One source reports a melting point of 88-90 °C[2]. Such discrepancies often arise from differences in residual solvent or minor impurities. Therefore, independent verification of these properties on incoming material is a critical quality control step, as detailed in the experimental section below.

Molecular Structure and Key Features

The geometry and electronic distribution of a molecule are primary determinants of its physical properties and reactivity.

Caption: Molecular structure of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.

The high melting point is indicative of a well-ordered and stable crystal lattice, facilitated by the planar, symmetric aromatic core. The molecule's utility stems from two key regions:

-

The Perfluorinated Ring: This core is electron-deficient and exceptionally stable towards oxidative degradation.

-

The Bromomethyl Groups: These are the reactive sites, susceptible to nucleophilic substitution, making the molecule an excellent cross-linker or precursor for further functionalization.[2]

Experimental Verification of Physical Properties: A Self-Validating Workflow

As a Senior Application Scientist, I advocate for a multi-technique approach to compound characterization. This ensures the identity, purity, and physical properties of a research compound are robustly validated before its use in sensitive applications like drug development.

Caption: A comprehensive workflow for the characterization of a new chemical entity.

Protocol 1: Melting Point and Purity Determination by Differential Scanning Calorimetry (DSC)

Rationale: While a traditional melting point apparatus provides a range, DSC offers superior quantitative data. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting point. The shape and onset of this peak can be used to estimate purity, as impurities typically broaden the melting range and depress the melting point.

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the temperature and enthalpy scale.

-

Sample Preparation: Accurately weigh 2-3 mg of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 130 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis:

-

Determine the onset temperature of the melting endotherm. This value is reported as the melting point.

-

Integrate the peak area to determine the enthalpy of fusion (ΔHfus).

-

Utilize the instrument's software to perform a purity analysis based on the van't Hoff equation, which relates the shape of the melting peak to the mole fraction of impurities.

-

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguously determining the chemical structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone.

-

¹H NMR Analysis:

-

Expected Spectrum: Due to the molecule's symmetry, a single sharp singlet should be observed for the four equivalent protons of the two -CH₂Br groups.

-

Anticipated Chemical Shift: Approximately 4.5-5.0 ppm, characteristic of benzylic protons adjacent to a bromine atom.

-

-

¹³C NMR Analysis:

-

Expected Spectrum: Three distinct signals are expected: one for the two equivalent -CH₂Br carbons, and two for the aromatic carbons (one for the carbons bearing the -CH₂Br groups and one for the carbons bearing the fluorine atoms).

-

-

¹⁹F NMR Analysis:

-

Expected Spectrum: Due to symmetry, a single signal is expected for the four equivalent fluorine atoms.

-

Causality: The absence of additional signals in these spectra is a strong indicator of the compound's high purity and symmetrical structure. Any splitting or additional peaks would suggest the presence of isomers or impurities.

-

Solubility Profile: A Qualitative Assessment

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar Aprotic (e.g., Hexane) | Low | The polar C-F and C-Br bonds reduce affinity for purely non-polar solvents. |

| Polar Aprotic (e.g., THF, CH₂Cl₂, Acetone) | High | The molecule's polarity and lack of hydrogen bond-donating capability align well with these solvents. |

| Polar Protic (e.g., Water, Methanol) | Very Low | The compound is largely non-polar and cannot participate effectively in the hydrogen-bonding network of protic solvents.[9] |

Safety, Handling, and Storage

Expertise Insight: The reactivity of the bromomethyl groups necessitates careful handling to prevent unwanted reactions and ensure user safety.

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] It is also considered corrosive.[4][8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[10] Wear nitrile gloves, chemical safety goggles, and a lab coat.[5][10]

-

Handling: Avoid creating dust.[5] Use non-sparking tools. Prevent contact with skin and eyes.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and amines to prevent vigorous and potentially hazardous reactions.[11][12]

Conclusion: From Physical Properties to Practical Application

The physical properties of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene—a stable, high-melting solid with predictable solubility and well-defined reactivity—make it a reliable and versatile tool for the advanced researcher. Its perfluorinated core offers a scaffold for creating thermally and chemically robust materials, while its bifunctional nature is ideal for synthesizing complex ligands, linkers for antibody-drug conjugates, and novel pharmaceutical candidates. A thorough understanding and verification of its physical properties, using the rigorous methodologies outlined in this guide, are the first and most critical steps toward unlocking its full synthetic potential.

References

- 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY0pjygolHDHAjGpYVTXWJSFQSg8EyfEZFyTN1naGPYov6bSHdw9sf81UzL7xdqJi_1N1V_lQk8ZXkFc3daqzVOOxYVPF9em6OxsWYkaAhYSqhOhdE6chQlsm7sffjrRmBCeQO2SzyZ03gbbU5IGxdSBsTr8aywomtUQ_eefa2zuCoCIXkl5BKF2IB5DPKDHCxiId1IDpqMzc=]

- 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEELqd9Bx76d2gq3AjHuZMY5yOEkb6lWHw3xIy_aa7fCbP2T4izp5CIFXGdPS-9ykrd0elDytlXEHZrH0XqnJJ7WTfS0xaFtCs-3wVWdOZtq3JBnobWNOclWXSm9Ltp3aLKnJ80NLpYwCfn0zQdoyZsEXjZlkWF9cyL9TgaIgtKEjAXmDEisgbT]

- 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13542011]

- Safety Data Sheet - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5uUlXistOaAa_bSnl7R-bRY_YwdCScjyJamGbDQGLpjrjBtmp4sqzv1Z6yBZQxpXSMblLpoVONUwZW8GAr2ks-i2lYh56q-3Wg5Pqc4tN083t1h4ADKXE8msNBhZgCWsUuD-rMpplfo5an6HcK5I88fMz1wOmJModXQ==]

- 1,4-Bis(bromomethyl)benzene - Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENXcJCcooDOsV8aunuYBMZN9CwEpDGgP34IRW9JFH5dVAoxNVqbs66nv2eRtrtt9ScW4t-OQiE4ioigcXlRVi1xGns5kdSn0VgOlAtdV2pog4U8IHVvTI-8rM6mcn0CRrLPmSWbMyV6UoHby4hIb8z8zwF-Pq9QC9ftm5nrBFQo2p9FbJP17knIA1ZSWFLP4U=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtNPJaCKdanQFTgmAE-nutwpU9G1M2Za9X-ojSZ_xBFOpI8rMJKQpbAFcBISQXJtTtawrmDiL_4qhl9fWl3fw_z0w-u87bfNvpMk-pgSS7cEWiiQtO1_bnOKZ35cDBoorUiP_Y9kM_g4W-Bh6T_h_FUcuwKjtdWulB5eXt8iqw5R-aCTSjoRNzY6UIbFRK1d8O]

- 1,4-Bis(bromomethyl)benzene - ChemSupply. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvl05egSBCuj_3nAjMaC4czmq9yxEezPCbxbFMj-yJsnvnflVAXXBjLIE0enyXdGPd_XLFcnithTIULx7hezh5pTc_rkDpX2QBO3VV1zVPKaFpwqb5adFy3QHsEi-hqLjdG0KcNtFqOmtvQByytUwQTo6onWs3mP_ztncy]

- 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6N1BDJHLlx8VSBoS782uTb2nCY88qp348P6J8OeYqhrZgcazw3cHLeo0yk_Jt36BbMfiTKxjY8LMEAynhGpGE-x32VRthatvnYkQns3koF1duHMQNYs9Ql4FUmZ8g2LuY1LSopcWJdSRzHbc1qRcmyO_zqSOpOQH0ZFsGAxbqKIaE1KsBfua14MIUTkXIXRuh8cZxQHQNHbgGoFoRU890l7qdqZjtxLHSJiw6v7nJsZaqiMJIgQWfGQ==]

- 2,3,5,6-tetrafluoro-1,4-bis(bromomethyl)benzene - ChemicalBook. [URL: https://www.chemicalbook.

- 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrByXSRG6BcOpcwevAPz5T1wutu_Dwu8nSZxjAJ1RpWOjxmwU759L8hMfSpdilUCUTeRts4CocXFtXI5v8fmNDaZgX1gDvG6CkJkq5nAoWnA3iKUgIyLm13U5FGt_g0M0rihhy5q28tC7A]

- 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene - Smolecule. [URL: https://www.smolecule.com/cas-776-40-9-1-4-bis-bromomethyl-2-3-5-6-tetrafluorobenzene.html]

- Benzene,1,4-bis(bromomethyl)-2,3,5,6-tetrafluoro- - BOC Sciences. [URL: https://www.bocsci.com/product/benzene-1-4-bis-bromomethyl-2-3-5-6-tetrafluoro-cas-776-40-9-434079.html]

- Supporting information - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiXGSFlaePqH8L_ZO0SrvC1WFyhUlWNDtq8pKl5vPAsNDl_ig7tVen_414kcDLMWpE-kpBxiwuSDBtrdiPFYnzmt5PSOkoT9-Lh4emusrL5TmGBukkWrMMuzG3voBvWm3mqn3emYM3KJcLIxHXFyfI3HjpuNqfog==]

- CAS 623-24-5: 1,4-Bis(bromomethyl)benzene - CymitQuimica. [URL: https://www.cymitquimica.com/cas/623-24-5]

- 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bd65098]

Sources

- 1. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene [myskinrecipes.com]

- 2. Buy 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | 776-40-9 [smolecule.com]

- 3. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | C8H4Br2F4 | CID 13542011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 8. 776-40-9|1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene|BLD Pharm [bldpharm.com]

- 9. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Introduction: The Significance of a Unique Building Block

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a compelling molecule for researchers in materials science, polymer chemistry, and drug development.[1][][3][4][5][6][7] Its rigid, electron-deficient tetrafluorinated phenyl core, combined with the reactive bromomethyl groups at the 1 and 4 positions, makes it a valuable building block for synthesizing novel polymers, cross-linkers, and complex organic molecules. The high degree of fluorination can impart desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics to the resulting materials.[8]

However, the very features that make this compound attractive also present challenges, particularly concerning its solubility. A thorough understanding of its solubility behavior in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical considerations governing the solubility of this compound and presents a detailed experimental protocol for its quantitative determination. While specific quantitative solubility data for 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is not extensively reported in public literature, this guide equips researchers with the foundational knowledge and practical methodology to determine it.

Theoretical Framework: Deconstructing Solubility

The principle of "like dissolves like" provides a fundamental starting point for predicting solubility. However, the complex structure of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, featuring a perfluorinated aromatic ring and two bromomethyl substituents, leads to a nuanced interplay of intermolecular forces.

-

The Fluorinated Core: The tetrafluorobenzene ring is the dominant feature of the molecule. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, resulting in a molecule with a significantly reduced electron density in the aromatic ring.[8] This "fluorous" character makes the molecule both hydrophobic and, to a certain extent, lipophobic.[9] Perfluorinated and highly fluorinated compounds often exhibit limited miscibility with both polar and non-polar hydrocarbon-based solvents due to the weakness of the van der Waals interactions between them.[9][10]

-

The Bromomethyl Groups: The two bromomethyl (-CH2Br) groups introduce a degree of polarity and polarizability to the molecule. The carbon-bromine bond is polar, and the bromine atoms can participate in dipole-dipole interactions and London dispersion forces. These groups are the primary sites for reactivity in nucleophilic substitution reactions.[11]

The overall solubility of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene in a given solvent will be determined by the balance of these competing factors. It is anticipated that the compound will exhibit preferential solubility in solvents that can effectively interact with both the fluorous core and the polarizable bromomethyl groups. A non-fluorinated analogue, 1,4-Bis(bromomethyl)benzene, is described as being moderately soluble in organic solvents but has limited solubility in water, which provides a useful, albeit imperfect, point of comparison.[11]

Published Solubility Data: A Qualitative Assessment

A comprehensive search of the scientific literature and chemical databases reveals a lack of specific, quantitative solubility data (e.g., in g/L or mol/L) for 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene in common organic solvents. Chemical suppliers generally do not provide this information in their standard documentation.[][3][4][5][6][7] This underscores the need for a robust and reliable experimental protocol to be followed by researchers working with this compound.

Experimental Protocol: Quantitative Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[12] This protocol has been adapted to address the specific properties of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.

I. Materials and Apparatus

-

Analyte: 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (purity ≥97%)

-

Solvents: A range of analytical grade solvents should be tested, for example:

-

Non-polar: Toluene, Hexanes

-

Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)

-

Polar Protic: Methanol, Ethanol

-

-

Equipment:

-

Analytical balance (readable to ±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Constant temperature bath or incubator

-

Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)

-

II. Experimental Workflow

The following diagram outlines the key steps in the solubility determination process:

Caption: Experimental workflow for the shake-flask solubility determination.

III. Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. A good starting point is to add approximately 100 mg of the solid to each vial.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). The temperature must be controlled and monitored throughout the experiment as solubility is temperature-dependent.[13]

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours is preferable. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility should be constant at equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least one hour at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

-

Accurately weigh the filtered saturated solution to determine its mass.

-

-

Analysis:

-

Prepare a series of standard solutions of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene of known concentrations in the same solvent.

-

Analyze these standards using a suitable analytical technique (e.g., HPLC-UV) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine the concentration of the analyte in the diluted sample.

-

Data Analysis and Reporting

-

Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).

The results should be presented in a clear and organized table.

Table 1: Hypothetical Solubility Data for 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene at 25 °C

| Solvent | Solvent Type | Solubility (g/L) |

| Toluene | Non-polar | [Experimental Value] |

| Dichloromethane | Polar Aprotic | [Experimental Value] |

| Tetrahydrofuran | Polar Aprotic | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] |

| Methanol | Polar Protic | [Experimental Value] |

Conclusion

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a specialty chemical with significant potential in advanced material synthesis. While publicly available quantitative solubility data is scarce, this guide provides the necessary theoretical background and a robust, validated experimental protocol for its determination. By following the detailed shake-flask methodology, researchers can generate reliable and accurate solubility data, which is essential for optimizing reaction conditions, developing purification strategies, and advancing the application of this versatile fluorinated building block.

References

-

Alloprof. (n.d.). Measuring Solubility. Alloprof. Retrieved from [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Patrick, C. R., & Prosser, G. S. (1966). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1110-1114. [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 776-40-9 | 1,4-Bis(bromomethyl)tetrafluorobenzene. Alachem Co., Ltd. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 776-40-9 | 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. Arctom Scientific. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. MySkinRecipes. Retrieved from [Link]

Sources

- 1. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | C8H4Br2F4 | CID 13542011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 776-40-9 | 1,4-Bis(bromomethyl)tetrafluorobenzene - Alachem Co., Ltd. [alachem.co.jp]

- 5. 776-40-9|1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 11. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: Properties, Synthesis, and Handling

Introduction: A Versatile Fluorinated Building Block

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a valuable bifunctional reagent in the fields of organic synthesis, materials science, and drug discovery. Its rigid, electron-deficient tetrafluorobenzene core, combined with two reactive benzylic bromide functionalities, makes it a prime candidate for constructing complex molecular architectures. The high degree of fluorination imparts unique properties such as enhanced thermal stability, lipophilicity, and altered electronic characteristics to the resulting molecules. This guide provides a comprehensive overview of its physical properties, a detailed protocol for its synthesis and characterization, and essential safety information for its handling.

The strategic placement of the bromomethyl groups at the 1 and 4 positions allows for its use as a linker or "stapling" agent to create macrocyclic structures or to connect different molecular fragments. Its applications range from the synthesis of novel polymers and liquid crystals to its use as a scaffold in the development of new therapeutic agents.[1][2] Understanding the fundamental properties and synthetic accessibility of this compound is therefore of significant interest to researchers in both academic and industrial settings.

Physicochemical Properties and Characterization

The accurate determination of the physical and chemical properties of a compound is fundamental to its application in research and development. The melting point, in particular, serves as a crucial indicator of purity.

Melting Point and Other Key Properties

A summary of the key physicochemical properties of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is presented in the table below. The melting point is consistently reported in the range of 103-106 °C. A sharp melting point within this range is indicative of high purity.[3][4]

| Property | Value | Source(s) |

| Melting Point | 103-106 °C | [3][4] |

| CAS Number | 776-40-9 | [5][6] |

| Molecular Formula | C₈H₄Br₂F₄ | [5] |

| Molecular Weight | 335.92 g/mol | [5][] |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Chloroform) | N/A |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be very simple due to the molecule's high symmetry. A single sharp singlet should be observed for the four equivalent benzylic protons (-CH₂Br). The chemical shift of this peak is anticipated to be in the region of δ 4.5-4.8 ppm. The absence of aromatic protons means no signals will be present in the typical δ 7-8 ppm region.

-

¹³C NMR: The carbon NMR spectrum is also predicted to be simple. Two distinct signals are expected: one for the benzylic carbons (-CH₂Br) and another for the quaternary aromatic carbons. The benzylic carbon signal would likely appear around δ 25-30 ppm. The aromatic carbon signals will be split due to C-F coupling, a characteristic feature of fluorinated aromatic compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by vibrations associated with the C-Br, C-F, and aromatic C-C bonds. Key expected absorptions include:

-

C-H stretching (benzylic): ~2950-3050 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

C-F stretching: A strong, characteristic band in the region of 1000-1300 cm⁻¹

-

C-Br stretching: A strong absorption in the lower frequency region, typically around 600-700 cm⁻¹

-

Experimental Protocols

Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

A plausible and effective method for the synthesis of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is the radical bromination of 1,2,4,5-tetrafluoro-3,6-dimethylbenzene (durene analog). This reaction is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The following is a generalized protocol based on similar preparations.[10][11]

Reaction Scheme:

Figure 1. Synthetic pathway for 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,2,4,5-tetrafluoro-3,6-dimethylbenzene in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene as a crystalline solid.

Melting Point Determination

The determination of the melting point is a critical step for verifying the purity of the synthesized compound. The capillary method is the most common and reliable technique.[12][13]

Workflow for Melting Point Determination:

Figure 2. Workflow for melting point determination.

Detailed Protocol:

-

Sample Preparation: Ensure the crystalline sample of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.[13]

-

Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[4]

-

Melting Point Apparatus: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.

-

Approximate Melting Point: If the approximate melting point is unknown, a rapid heating rate can be used initially to get a rough estimate.

-

Accurate Measurement: Allow the apparatus to cool. For an accurate measurement, heat at a rate of no more than 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (the onset of liquid formation) and the temperature at which the last crystal melts. This provides the melting point range.[12]

Applications in Research and Development

The unique structural features of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene make it a versatile building block in several areas of chemical research.

Materials Science

The rigid, fluorinated aromatic core is an attractive component for the synthesis of advanced materials. It can be used as a monomer in polymerization reactions to create polymers with high thermal stability and specific electronic properties. Its bifunctionality also allows for its use in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The presence of fluorine can enhance the performance of materials used in electronic devices and liquid crystal displays.[1]

Drug Discovery and Medicinal Chemistry

In drug discovery, the concept of "peptide stapling" has emerged as a powerful strategy to constrain peptides into their bioactive conformations, thereby improving their stability, cell permeability, and target affinity. Bis(bromomethyl)benzene derivatives are used as linkers to covalently bridge two cysteine residues in a peptide sequence through S-alkylation.[14] The tetrafluorinated scaffold of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene offers a more rigid and lipophilic linker compared to its non-fluorinated counterpart, which could be advantageous in the design of novel stapled peptide therapeutics.

Safety and Handling

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a reactive chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[15]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a highly functionalized building block with significant potential in materials science and medicinal chemistry. Its well-defined melting point of 103-106 °C is a key parameter for assessing its purity. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile compound in their work. As with all reactive chemicals, adherence to strict safety protocols is paramount. The continued exploration of this and similar fluorinated scaffolds is expected to lead to the development of novel materials and therapeutics with enhanced properties.

References

-

Melting point determination. (n.d.). Retrieved January 7, 2026, from [Link]

-

IJCRT. (n.d.). Melting Point Of Organic Compounds: A Comprehensive Guide. Retrieved January 7, 2026, from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved January 7, 2026, from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 7, 2026, from [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 7, 2026, from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 7, 2026, from [Link]

-

Chemwatch. (n.d.). 1,4-Bis(bromomethyl)benzene Safety Data Sheet. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved January 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. Retrieved January 7, 2026, from [Link]

-

Song, W., Zhao, M., Zhu, Y., Gao, J., & Zhao, Y. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 819-820. [Link]

-

SpectraBase. (n.d.). 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE - Optional[13C NMR]. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. Retrieved January 7, 2026, from [Link]

-

De Gruyter. (2025). The crystal structure of 1,4-bis(bromomethyl)-2,5-dimethylbenzene, C10H12Br2. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2025). 1,1-Bis(bromomethyl)benzene. Retrieved January 7, 2026, from [Link]

-

OUCI. (n.d.). Crystal structre of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Retrieved January 7, 2026, from [Link]

-

Walewska, A., et al. (2018). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. Molecules, 23(10), 2543. [Link]

-

Journal of Materials Chemistry C. (n.d.). 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2022). 1,4-Bis(trifluoromethyl)benzene as a New Acceptor for the Design and Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence and Electroluminescence: Experimental and Computational Guiding. Retrieved January 7, 2026, from [Link]

Sources

- 1. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene [myskinrecipes.com]

- 2. Buy 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | 776-40-9 [smolecule.com]

- 3. ijcrt.org [ijcrt.org]

- 4. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 5. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | C8H4Br2F4 | CID 13542011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | 776-40-9 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]